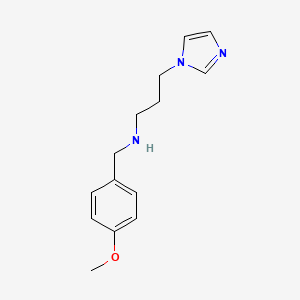

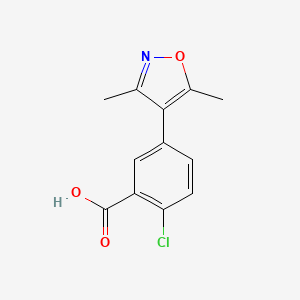

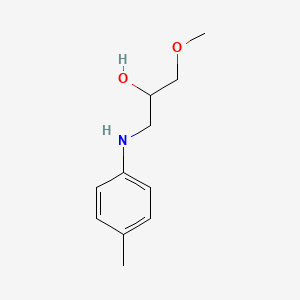

2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structures, and biological activities, which can be informative for understanding the properties and potential uses of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Synthesis Analysis

The synthesis of related N-aryl substituted acetamide derivatives is described in the papers. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study involved the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by various spectroscopic methods . These methods and characterizations can be considered analogous to the potential synthesis route and analysis one might employ for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structures of two C,N-disubstituted acetamides were determined, revealing the importance of hydrogen bonding and halogen interactions in the formation of complex molecular sheets . These structural insights are relevant to understanding how the molecular structure of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide might influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other compounds can lead to the formation of various products. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines resulted in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These findings suggest that 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide could also participate in similar reactions, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The studies provide data on the cytotoxicity of synthesized compounds on various cell lines, indicating their potential as anticancer agents . Additionally, the crystallographic analysis helps in understanding the solid-state properties and intermolecular interactions of these compounds . These properties are essential for predicting the behavior of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide in different environments and for its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Antimicrobial Activity

Research highlights the antimicrobial properties of compounds synthesized from derivatives similar to 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide. For instance, Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety, demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Nunna, R., Ramachandran, D., Arts, S. P., Panchal, M., & Shah, S., 2014).

Anticonvulsant Activity

Kamiński et al. (2015) explored the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of previously obtained anticonvulsant active compounds. Their research demonstrated significant efficacy in animal models of epilepsy, indicating the compound's relevance in neuroscience research and potential therapeutic applications (Kamiński, K., Wiklik, B., & Obniska, J., 2015).

Synthesis of Metal Complexes

Al-jeboori et al. (2010) focused on the synthesis and spectral studies of new metal complexes involving N2S2 tetradentate ligands, including a derivative of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide. Their findings have implications for the fields of inorganic and coordination chemistry, potentially impacting material science and catalysis research (Al-jeboori, M. J., Al-Tawel, H., & Ahmad, R. M., 2010).

Anticancer Properties

Research into the anticancer properties of derivatives of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is also noteworthy. Vinayak et al. (2014) synthesized novel derivatives and evaluated their cytotoxicity against several cancer cell lines, showcasing the potential of these compounds in cancer research and therapy (Vinayak, A., Sudha, M., Lalita, K. S., & Kumar, R., 2014).

Propriétés

IUPAC Name |

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATUWUKFTXNDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)